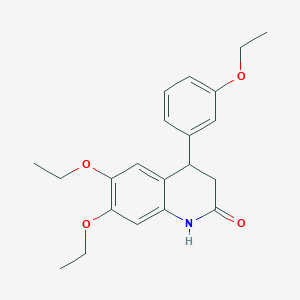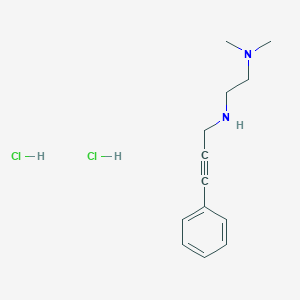
6,7-diethoxy-4-(3-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
Overview
Description
6,7-diethoxy-4-(3-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, commonly known as DEEQ, is a synthetic compound that belongs to the class of quinolinone derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The exact mechanism of action of DEEQ is not fully understood. However, it has been reported to interact with various biological targets such as enzymes, receptors, and ion channels. DEEQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, DEEQ has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
DEEQ has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, thereby exhibiting anti-inflammatory activity. DEEQ has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, DEEQ has been shown to exhibit antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
DEEQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, DEEQ has been reported to exhibit high potency and selectivity towards its biological targets. However, DEEQ also has some limitations. It has poor solubility in water, which can limit its use in aqueous environments. Furthermore, DEEQ can exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Future Directions
DEEQ has several potential future directions for scientific research. One possible direction is to investigate its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DEEQ can be used as a building block in the synthesis of novel quinolinone derivatives for drug discovery. Furthermore, DEEQ can be modified to improve its solubility and reduce its cytotoxicity, thereby increasing its potential for use in various applications.
Conclusion
DEEQ is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been shown to exhibit various pharmacological activities such as anti-inflammatory, antitumor, and antimicrobial properties. DEEQ has several advantages for lab experiments, including ease of synthesis and high potency. However, it also has some limitations, such as poor solubility and cytotoxicity at high concentrations. DEEQ has several potential future directions for scientific research, including its use as a drug candidate for neurodegenerative diseases and as a building block for drug discovery.
Scientific Research Applications
DEEQ has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, antitumor, and antimicrobial properties. DEEQ has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, DEEQ has been used as a building block in the synthesis of novel quinolinone derivatives for drug discovery.
properties
IUPAC Name |
6,7-diethoxy-4-(3-ethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-24-15-9-7-8-14(10-15)16-12-21(23)22-18-13-20(26-6-3)19(25-5-2)11-17(16)18/h7-11,13,16H,4-6,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQMMHMPQZAMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC(=O)NC3=CC(=C(C=C23)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-diethoxy-4-(3-ethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4748258.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4748261.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4748268.png)

![2-{1-benzyl-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4748276.png)
![N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B4748281.png)
![4-{[(3-chloro-4-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4748291.png)
![1-{3-[(2-thienylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4748296.png)
![4-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4748311.png)
![methyl 4-{[(3,4-difluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4748315.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4748322.png)
![4-({3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide](/img/structure/B4748337.png)
![N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B4748346.png)
![1-butyl-6-cyclopropyl-N-(2,4-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4748353.png)